Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)-

Description

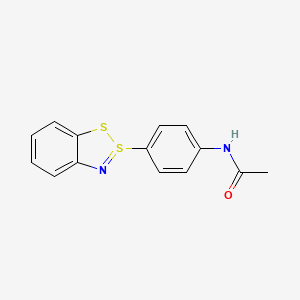

The compound Acetamide, N-(4-(2λ⁴-1,2,3-benzodithiazol-2-yl)phenyl)- is an acetamide derivative featuring a benzodithiazole moiety linked to a phenyl group. Benzodithiazoles are sulfur-nitrogen heterocycles with unique electronic properties due to their conjugated π-system and sulfur atoms, which influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

6332-80-5 |

|---|---|

Molecular Formula |

C14H12N2OS2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

N-[4-(7,8λ4-dithia-9-azabicyclo[4.3.0]nona-1,3,5,8-tetraen-8-yl)phenyl]acetamide |

InChI |

InChI=1S/C14H12N2OS2/c1-10(17)15-11-6-8-12(9-7-11)19-16-13-4-2-3-5-14(13)18-19/h2-9H,1H3,(H,15,17) |

InChI Key |

YEFOAJOLLYTBBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- typically involves the reaction of 2-aminobenzothiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has shown that compounds containing benzodithiazole derivatives exhibit significant antimicrobial properties. Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- has been evaluated for its effectiveness against various bacterial strains. For instance, studies indicate that similar benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism of action typically involves interference with bacterial enzyme activity.

2. Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. A study demonstrated that benzothiazole derivatives could act as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy . The presence of the benzodithiazole ring enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.

Material Science

1. Organic Electronics

Due to its unique electronic properties, Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- is being explored for applications in organic electronics. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic characteristics imparted by the benzodithiazole moiety can enhance charge transport properties in these devices .

Biochemical Studies

1. Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Its interaction with specific enzymes can modulate biochemical pathways, which is crucial in drug development. For example, the inhibition of acetylcholinesterase by related compounds suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodithiazole moiety can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Crystallographic Features

The target compound’s benzodithiazole core distinguishes it from benzothiazole analogs. For example:

Key Observations :

- Substituent Effects : The hydroxyl group in ’s compound facilitates strong hydrogen bonding (N–H⋯O, O–H⋯O), absent in the target compound. However, the benzodithiazole’s sulfur-rich structure may promote alternative interactions (e.g., S···S or S–π) .

- Planarity and Packing : The benzothiazole ring in is nearly planar (r.m.s. deviation 0.023 Å), with a significant dihedral angle (84.9°) relative to the phenyl ring. The benzodithiazole’s planarity (if similar) could alter π-stacking distances or molecular conformation .

Electronic and Solubility Profiles

- Solubility: The hydroxyl group in ’s compound increases polarity and aqueous solubility. The target compound’s non-polar benzodithiazole may reduce solubility but enhance lipid membrane permeability .

Biological Activity

Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- (CAS No. 6332-80-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, and presents relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C14H12N2OS2

- Molecular Weight : 288.387 g/mol

- Structural Features : The compound contains a benzodithiazole moiety linked to an acetamide group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to acetamide derivatives exhibit significant antimicrobial properties. For instance, derivatives of N-(substituted phenyl)-2-chloroacetamides were tested against various bacterial strains and demonstrated varying degrees of effectiveness:

| Compound | Gram-positive Activity | Gram-negative Activity | Antifungal Activity |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | None |

| N-(3-bromophenyl)-2-chloroacetamide | Moderate | Low | None |

| Acetamide with benzodithiazole | Potentially effective | Not extensively tested | Not tested |

The screening results indicated that these compounds were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing reduced activity against Gram-negative bacteria like Escherichia coli .

Anticancer Activity

In addition to antimicrobial properties, acetamide derivatives have been evaluated for their anticancer potential. For example, a study on related compounds demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | N-(4-(benzodithiazol-2-yl)phenyl) | 15 |

| HeLa (Cervical) | N-(4-(benzodithiazol-2-yl)phenyl) | 20 |

| A549 (Lung) | N-(4-(benzodithiazol-2-yl)phenyl) | 25 |

These results suggest that modifications to the acetamide structure can enhance its efficacy against cancer cells .

The biological activity of acetamide derivatives is often attributed to their ability to interfere with cellular processes. The benzodithiazole moiety is believed to play a crucial role in binding to specific biological targets, which may include enzymes or receptors involved in microbial resistance or cancer cell proliferation.

Case Studies

- Antimicrobial Screening : A study screened various acetamide derivatives for antimicrobial activity using standard disc diffusion methods. Compounds were tested against both Gram-positive and Gram-negative bacteria, with results indicating significant inhibition zones for certain derivatives .

- Cytotoxicity Assay : Another investigation utilized the MTT assay to evaluate the cytotoxic effects of acetamide derivatives on different cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further exploration .

Q & A

Basic: What experimental methods are used to determine the molecular structure of this acetamide derivative?

Answer:

The molecular structure can be resolved via single-crystal X-ray diffraction . For example, a study on the analogous compound N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide achieved a mean C–C bond length of 0.004 Å and an R factor of 0.039, indicating high precision . Key parameters include:

- Crystallographic data : Unit cell dimensions, torsion angles (e.g., C5–C4–C4A–C3 = 177.2° ).

- Validation : Data-to-parameter ratios (>13:1) and low wR factors (<0.1) ensure reliability.

Advanced: How do dihedral angles and non-covalent interactions influence the compound's conformation and bioactivity?

Answer:

Dihedral angles between the benzodithiazole and phenyl groups determine molecular planarity, affecting intermolecular interactions (e.g., π-π stacking, hydrogen bonding). In related structures, dihedral angles of ~3.9° between aromatic systems were observed . Advanced analysis involves:

- Hirshfeld surface analysis to map intermolecular contacts.

- Density Functional Theory (DFT) to correlate conformational stability with bioactivity.

Basic: What spectroscopic techniques confirm the synthesis and purity of this compound?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., acetamide NH at δ 10–12 ppm) and carbon shifts (e.g., carbonyl C=O at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed molecular ions (e.g., m/z 512.5 [M⁺] for a phthalimide-acetamide derivative ).

- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values ).

Advanced: How can researchers resolve contradictions in reported IC₅₀ values for TRPA1 inhibition?

Answer:

Contradictions may arise from assay conditions (e.g., cell lines, incubation time). Methodological solutions include:

- Standardized protocols : Use consistent TRPA1-expressing cell lines (e.g., HEK293).

- Structural analogs : Compare substituent effects (e.g., HC-030031 vs. CHEM-5861528 with IC₅₀s of 4–10 μM ).

- Dose-response curves : Validate potency across multiple replicates.

Basic: What synthetic routes are effective for preparing this compound?

Answer:

- Thiazole-acetamide coupling : React 2-amino-4-substituted thiazole with acetonitrile in the presence of AlCl₃ .

- Halogen displacement : Couple acetamide derivatives with aryl halides using K₂CO₃ in acetone/acetonitrile under reflux (e.g., 75°C for 10–16 hours ).

- Yield optimization : Recrystallize from ethanol to achieve >80% purity .

Advanced: How can computational modeling enhance the design of analogs with improved pharmacological profiles?

Answer:

- Molecular docking : Predict target binding (e.g., α-glucosidase inhibition via phthalimide-acetamide hybrids ).

- ADMET prediction : Assess bioavailability and toxicity using in silico tools (e.g., SwissADME).

- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) for stability .

Basic: How is the compound's stability assessed under varying experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., >200°C for benzothiazole derivatives).

- pH stability studies : Monitor degradation via HPLC in buffers (pH 1–13).

- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation.

Advanced: What strategies address low synthetic yields in large-scale preparations?

Answer:

- Catalyst screening : Test Pd/C or CuI for coupling reactions .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency .

Basic: How is the compound's biological activity initially screened?

Answer:

- In vitro assays : TRPA1 inhibition (calcium flux assays ), antimicrobial activity (MIC determination ).

- Cell viability assays : MTT or resazurin-based tests to rule out cytotoxicity.

Advanced: How can crystallographic data inform structure-activity relationship (SAR) studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.